molecular formula C31H34N2O7 B2737997 2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid CAS No. 2137057-10-2

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid

Cat. No. B2737997
M. Wt: 546.62
InChI Key: ZRFRKKGRRODIKJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid” is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (FMOC) group, which is commonly used as an amino-protecting group in peptide synthesis . The FMOC group can be de-blocked at room temperature by means of an insoluble polymeric reagent incorporating cyclic secondary amino-functions .


Synthesis Analysis

The synthesis of this compound likely involves the use of the FMOC group to protect amino groups during the synthesis process . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups, including a fluoren-9-ylmethoxycarbonyl group, a piperidin-3-yl group, and a furan-3-carboxylic acid group .


Chemical Reactions Analysis

The FMOC group in this compound can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .

Scientific Research Applications

Furan Carboxylic Acids and Derivatives in Metabolic Regulation

Furan carboxylic acids, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been studied for their presence in human metabolism and potential health implications. CMPF, for instance, is a metabolite associated with the consumption of fish oil and has been observed in patients with diabetes, suggesting a role in glucose metabolism and insulin secretion. It's been reported to be elevated in gestational diabetes mellitus (GDM) patients and correlated with blood glucose levels, glycated hemoglobin (HbA1c), and insulin secretion, indicating its potential impact on metabolic disorders (Yi et al., 2017; Zheng et al., 2016).

Role in Renal Function and Disease

Several studies have highlighted the accumulation of furan carboxylic acids in patients with renal failure, suggesting their involvement in uremic toxicity and potential as markers of renal function. These compounds, including CMPF, are strongly bound to albumin and not effectively removed by conventional hemodialysis, leading to their accumulation in uremic serum and potential contribution to the pathology of renal diseases (Niwa et al., 1988; Costigan et al., 1996).

Implications for Drug Metabolism and Disposition

Research into specific furan carboxylic acid derivatives, like the one mentioned, could provide valuable insights into drug metabolism, pharmacokinetics, and the potential for novel therapeutic targets. For instance, studies on drug metabolites that interact with receptors or enzymes could reveal mechanisms of action, resistance, or toxicity that are crucial for drug development and safety evaluation (Renzulli et al., 2011).

properties

IUPAC Name

2-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-15-8-9-20(17-32)33(18-27-25(28(34)35)14-16-38-27)30(37)39-19-26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h4-7,10-14,16,20,26H,8-9,15,17-19H2,1-3H3,(H,34,35)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFRKKGRRODIKJ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid

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